

# Chemical structure and stereochemistry of fucoxanthinol

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An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Fucoxanthinol

#### Introduction

**Fucoxanthinol** is a marine carotenoid and a primary metabolite of fucoxanthin, a pigment abundant in brown seaweeds and diatoms.[1] Following oral ingestion, fucoxanthin is hydrolyzed by digestive enzymes in the gastrointestinal tract to form **fucoxanthinol**, which is then absorbed.[2][3] This biotransformation is significant as **fucoxanthinol** often exhibits more potent biological activities than its precursor, including anti-inflammatory, antioxidant, and anticancer effects.[4][5] This guide provides a detailed examination of the chemical structure and stereochemistry of **fucoxanthinol**, intended for researchers, scientists, and professionals in drug development.

## **Chemical Structure**

**Fucoxanthinol** is a complex xanthophyll characterized by a long polyene chain, several oxygen-containing functional groups, and multiple chiral centers. Its unique architecture is fundamental to its chemical properties and biological functions.

#### Key Structural Features:

 Polyene Backbone: A long chain of conjugated double bonds that is responsible for its color and antioxidant properties.



- Allenic Bond: A distinctive and relatively rare C=C=C functional group which contributes to its chemical reactivity.[6]
- 5,6-Monoepoxide Ring: A three-membered ring containing an oxygen atom, which is a key reactive site.[5][6]
- Hydroxyl Groups (-OH): Multiple hydroxyl groups are present, contributing to its polarity and ability to form hydrogen bonds.
- Carbonyl Group (C=O): A conjugated ketone group is part of the polyene chain.[6]

The molecular structure of **fucoxanthinol** contains an unusual allenic bond, a 5,6-monoepoxide, and nine conjugated double bonds, which are key to its biological activities.[2][6]

# Stereochemistry

The stereochemistry of **fucoxanthinol** is complex due to the presence of multiple stereogenic centers and the specific geometry of its double bonds. The precise three-dimensional arrangement of atoms is crucial for its interaction with biological targets.

The absolute configuration of **fucoxanthinol** has been defined in its IUPAC name.[7] The key stereocenters are located in the two terminal ring structures. The configuration of the double bonds in the polyene chain is all-trans (E).

IUPAC Name: (3E,5E,7E,9E,11E,13E,15E)-18-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]-1-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one.[7]

This nomenclature precisely defines the spatial orientation of the substituents at each chiral carbon, which is essential for understanding its specific biological activity.

# **Physicochemical and Spectroscopic Data**

The structural elucidation and quantification of **fucoxanthinol** rely on a combination of chromatographic and spectroscopic techniques. The following table summarizes key quantitative data for the molecule.



Property	Data	Reference
Molecular Formula	C40H56O5	[7]
Molecular Weight	616.9 g/mol	[7]
Exact Mass	616.41277488 Da	[7]
CAS Number	7176-02-5	[7]
IUPAC Name	(3E,5E,7E,9E,11E,13E,15E)-1 8-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]-1- [(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one	[7]
Mass Spectrometry (MS)	Key fragment ions are observed that correspond to losses of water and acetic acid from the parent fucoxanthin molecule during analysis. For fucoxanthin, characteristic ions include m/z 641 [M+H-H <sub>2</sub> O] <sup>+</sup> and 581 [M+H-H <sub>2</sub> O-AcOH] <sup>+</sup> .[8] Similar fragmentation patterns are expected for fucoxanthinol.	[8]



<sup>1</sup>H and <sup>13</sup>C NMR are critical for structural confirmation.

Complete assignments are achieved using 2D NMR

NMR Spectroscopy techniques such as COSY, [9][10][11]

HSQC, and HMBC, which reveal the connectivity of protons and carbons.[9][10]

[11]

# Experimental Protocols Isolation and Purification of Fucoxanthinol

**Fucoxanthinol** is typically obtained through the hydrolysis of fucoxanthin extracted from natural sources.

Protocol: Extraction and Hydrolysis

- Extraction: Fucoxanthin is extracted from dried brown algae powder using organic solvents like ethanol or methanol, often under optimized conditions of temperature and time.[12]
- Hydrolysis: The crude fucoxanthin extract is then subjected to enzymatic or alkaline hydrolysis to remove the acetate group, yielding fucoxanthinol.
- Purification: The resulting **fucoxanthinol** is purified using chromatographic techniques.
  - Silica Gel Column Chromatography: Used for initial separation of fucoxanthinol from other pigments and lipids.[11]
  - High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column is commonly used for final purification to obtain high-purity fucoxanthinol.[12]

### **Structural Elucidation**

The definitive structure and stereochemistry of **fucoxanthinol** are determined using a suite of modern spectroscopic methods.

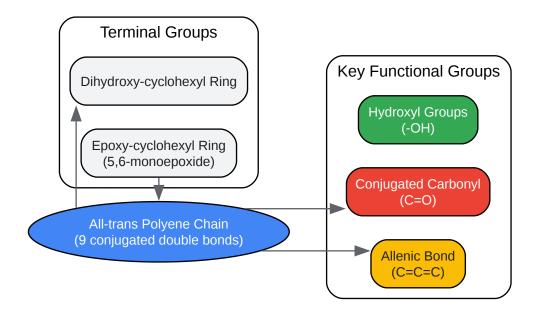


Protocol: Spectroscopic Analysis

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
  the exact mass and molecular formula of the purified compound.[13] Tandem MS (MS/MS) is
  employed to analyze fragmentation patterns, which provides clues about the structure.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - 1D NMR (¹H and ¹³C): Provides information about the chemical environment of hydrogen and carbon atoms in the molecule.[9][11]
  - 2D NMR (COSY, HSQC, HMBC): These experiments are essential to establish the connectivity between atoms and definitively assign all signals, confirming the overall structure and relative stereochemistry.[9][10]
- Chiroptical Methods: Techniques like Circular Dichroism (CD) can be used to determine the absolute configuration of chiral centers by comparing experimental data with known standards or theoretical calculations.[14]

### **Visualizations**

# **Logical Structure of Fucoxanthinol**

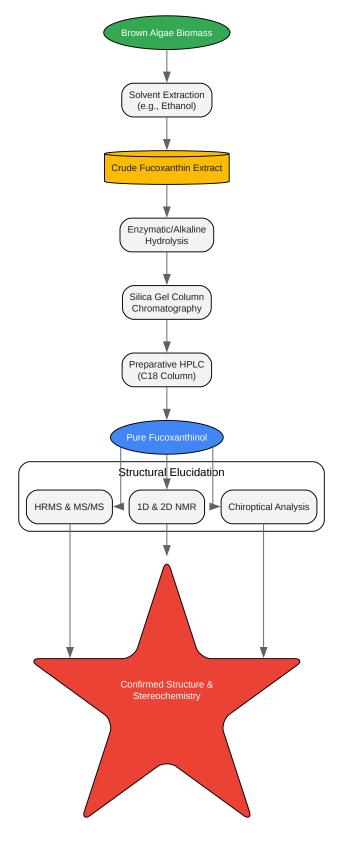


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Caption: Logical diagram of **fucoxanthinol**'s core structure.

# **Experimental Workflow for Fucoxanthinol Analysis**

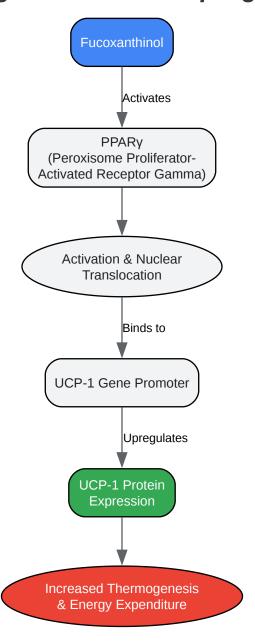




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Caption: Workflow for **fucoxanthinol** isolation and identification.

## **Fucoxanthinol** Regulation of PPARy Signaling Pathway



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Caption: **Fucoxanthinol**'s activation of the PPARy pathway.



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